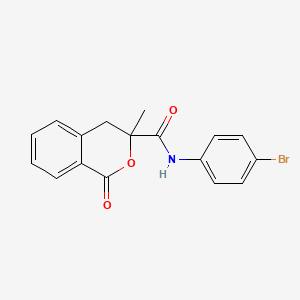

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUFFAZSHPHWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the condensation of 4-bromophenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by binding to key enzymes involved in the process. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

- The 4-bromophenyl group is a common substituent in the target compound and pyridazinone derivatives (), likely enhancing lipophilicity and receptor binding via halogen interactions.

- Electron-Withdrawing Groups : The 1-oxo group in the benzopyran and 4-oxo in the chromene () increase electrophilicity, which may influence reactivity or binding to nucleophilic residues .

Hypothetical Implications for the Target Compound :

- The benzopyran core may interact with GPCRs or oxidoreductases due to structural resemblance to flavonoids and coumarins.

- The 4-bromophenyl group could mediate hydrophobic interactions in receptor binding pockets, similar to FPR-targeting pyridazinones .

Biological Activity

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

The presence of the bromophenyl group , methyl group , and carboxamide group attached to the benzopyran ring contributes to its unique properties and biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial cell wall biosynthesis by binding to key enzymes involved in this process. This mechanism is similar to that of other well-known antimicrobial agents.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This mechanism has been observed in various cancer cell lines.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| C. albicans | 6.63 mg/mL |

These results indicate that the compound exhibits significant antimicrobial properties, comparable to traditional antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, leading to cell death through apoptosis.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of various benzopyran derivatives, including this compound. The results indicated that this compound was one of the most potent against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Research on Anticancer Effects : Another study focused on the anticancer effects of benzopyran derivatives, highlighting that this compound induced apoptosis in breast cancer cells via caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.